3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine
Description
3-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2,4-dimethylbenzyl group at the N-4 position and a methyl group at the 6-position of the pyridazine core. Pyridazine derivatives are renowned for their diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral effects . The structural flexibility of the piperazine-pyridazine scaffold allows for extensive modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-14-4-6-17(15(2)12-14)13-21-8-10-22(11-9-21)18-7-5-16(3)19-20-18/h4-7,12H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDOLNUCLHKMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 320.43 g/mol. Its structure features a piperazine ring, which is known for its biological activity and is often found in pharmacologically active compounds. The presence of the pyridazine moiety enhances its potential for interactions with biological targets.
Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant-like effects. Studies have shown that compounds similar to 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Antipsychotic Effects
Piperazine derivatives are also explored for their antipsychotic properties. The structural similarity of this compound to known antipsychotics suggests it may interact with dopamine receptors, potentially offering therapeutic benefits in managing schizophrenia and other psychotic disorders .
Anticancer Potential
Emerging studies have highlighted the anticancer activity of piperazine-containing compounds. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, suggesting that this compound may serve as a lead compound for developing new anticancer agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies involving piperazine and pyridazine derivatives. Recent patents have outlined efficient synthetic routes that enhance yield and purity, making it feasible for large-scale production .
Case Study 1: Antidepressant Activity Assessment
In a controlled study, researchers administered a piperazine derivative similar to our compound to animal models exhibiting depressive behaviors. Results showed a significant reduction in immobility time during forced swim tests, indicating potential antidepressant effects comparable to established SSRIs .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxicity of various piperazine derivatives against human cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with G protein-coupled receptors, influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s biological profile is influenced by substituents on both the piperazine and pyridazine moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Bulk and Lipophilicity: The biphenylsulfonyl group in significantly increases molecular weight (488.6 vs. The 2,4-dimethylbenzyl group in the target compound balances moderate hydrophobicity with steric bulk, which may improve receptor binding compared to smaller substituents like methylpyrazole ().
The methoxy group in is electron-donating, which could influence electronic interactions with biological targets.
Biological Activity Trends :
Pharmacological Implications
- Target Compound : The 2,4-dimethylbenzyl group may confer selectivity for serotonin or dopamine receptors, common targets of piperazine derivatives. The methyl group on pyridazine likely reduces metabolic degradation compared to chloro or ester substituents.
- Biphenylsulfonyl derivatives () may target enzymes like carbonic anhydrase or proteases due to sulfonyl groups’ affinity for zinc-containing active sites.
Biological Activity
The compound 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a member of the pyridazine family, which has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H24N4
- Molecular Weight : 284.41 g/mol
- Structure : The compound features a piperazine ring, a pyridazine moiety, and a dimethylphenyl group, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : It is believed to act on neurotransmitter systems, particularly through serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest it has potential as an anticancer agent, particularly against breast cancer cell lines (e.g., MCF-7) due to its ability to induce apoptosis.
- Antimicrobial Properties : It has shown efficacy against various bacterial strains, indicating possible applications in treating infections.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against MRSA and other pathogens | |
| Neuroprotective | Modulates neurotransmitter levels |
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The study utilized the Combination Index method to assess synergistic effects with doxorubicin, revealing enhanced efficacy when used in combination therapy.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a new bacteriostatic agent, suggesting further development for clinical applications in treating resistant infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine or pyridazine rings could enhance receptor selectivity or reduce toxicity. Ongoing research aims to elucidate these relationships further.
Q & A
Q. Q1. What are the established synthetic routes for 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine, and what analytical methods validate its purity?
A1. The compound is synthesized via nucleophilic substitution at the pyridazine ring. A typical route involves reacting 3-chloro-6-methylpyridazine with 4-[(2,4-dimethylphenyl)methyl]piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using:
Q. Q2. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state conformation?
A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol or dichloromethane. Key findings:
- Piperazine ring conformation : Chair or boat configuration, influenced by steric bulk from the 2,4-dimethylbenzyl group.
- Intermolecular interactions : C–H···π interactions between pyridazine rings and van der Waals forces from methyl groups stabilize packing .
Intermediate Research Questions
Q. Q3. What in vitro assays are used to evaluate its biological activity, and how are potency metrics (e.g., IC₅₀) interpreted?
A3. Common assays include:
- Enzyme inhibition : Dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases, viral proteases) using fluorescent or colorimetric substrates.
- Cell-based assays : Antiproliferative activity (MTT assay) in cancer cell lines, with IC₅₀ values <10 µM considered potent.
- Data interpretation : Hill slopes >1 suggest cooperative binding; low nM IC₅₀ indicates high target affinity. Contradictions in activity across studies may arise from assay conditions (e.g., serum protein interference) .
Q. Q4. How does the 2,4-dimethylbenzyl substituent influence pharmacokinetic properties like solubility and metabolic stability?
A4. The lipophilic 2,4-dimethylbenzyl group:
- Reduces aqueous solubility (logP >3 predicted via SwissADME).
- Enhances metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) show slower oxidation due to steric hindrance.
- Strategies for optimization : Introduce polar groups (e.g., hydroxyl) on the benzyl ring or use prodrug approaches .
Advanced Research Questions
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
A5. Key SAR insights:
- Piperazine substitution : Bulky groups at the N4 position enhance target selectivity by reducing off-target binding (e.g., replacing 2,4-dimethylbenzyl with 3-trifluoromethylphenyl).
- Pyridazine modifications : Electron-withdrawing groups (e.g., Cl) at C6 increase potency but may reduce solubility.
- Validation : Parallel synthesis of 10–20 analogs followed by hierarchical clustering of activity data .
Q. Q6. What experimental and computational methods resolve contradictions in reported biological activities?
A6. Contradictions arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound degradation : Confirm stability via LC-MS under assay conditions.
- Computational modeling : Molecular dynamics simulations (e.g., Desmond) identify binding pose discrepancies. Example: A 2024 study resolved conflicting IC₅₀ values for antiviral activity by identifying pH-dependent conformational changes .
Methodological and Safety Considerations
Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?
A7. Key precautions:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of piperazine intermediates.
- Storage : In airtight containers under argon at –20°C to prevent oxidation.
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
